Saturated vs. Unsaturated Scaffold: Impact on GAT1 Inhibitor Potency
Derivatization of 4,4-bis(4-fluorophenyl)butylamine (saturated scaffold) yields LU-32-176B, a selective GAT1 inhibitor. While direct data for the 3-ene (unsaturated) scaffold at GAT1 is unavailable, the activity of LU-32-176B provides a quantitative benchmark for the saturated analog. LU-32-176B inhibits neuronal GAT1 with an IC50 of 2 µM . This value is substantially weaker than the clinically used GAT1 inhibitor Tiagabine, which exhibits an IC50 of 67 nM in synaptosomes and 446 nM in neurons . The observed >100-fold potency difference between the saturated diarylbutylamine derivative (LU-32-176B) and Tiagabine establishes a clear baseline for potency in this chemical series. The unsaturated 3-ene scaffold is expected to yield distinct pharmacological properties compared to the saturated analog due to conformational constraints.
| Evidence Dimension | Inhibition of GAT1 |
|---|---|
| Target Compound Data | IC50 = 2 µM (as derivative LU-32-176B, saturated scaffold) |
| Comparator Or Baseline | Tiagabine (clinical GAT1 inhibitor): IC50 = 67 nM (synaptosomes), 446 nM (neurons) |
| Quantified Difference | >100-fold less potent than Tiagabine |
| Conditions | Inhibition of [3H]GABA uptake in HEK293 cells expressing mouse GAT1 |
Why This Matters
This quantitative data allows researchers to calibrate expectations for new GAT1-targeting compounds derived from this scaffold and rationalize the selection of either the saturated or unsaturated core for specific potency requirements.
